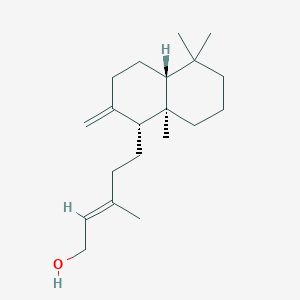
(-)-Ent-copalol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-ent-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (+)-copalol.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Precursor for Bioactive Compounds
(-)-Ent-copalol serves as a precursor in the biosynthesis of andrographolide, a well-known bioactive compound with anti-inflammatory and anticancer properties. Recent studies have successfully demonstrated the de novo biosynthesis of this compound using engineered strains of Saccharomyces cerevisiae, which could enhance the production of andrographolide and its derivatives for therapeutic purposes. This method allows for higher yields than previously reported, providing a platform for further pharmaceutical applications .
Antimicrobial Properties
Research has indicated that essential oils containing this compound exhibit antimicrobial activity. A study analyzing the essential oils of various Stachys species found that this compound was among the compounds contributing to their antimicrobial effects . This suggests potential applications in developing natural antimicrobial agents.
Agricultural Applications
Plant Defense Mechanisms
this compound is implicated in plant defense mechanisms, particularly in rice, where it is produced by specific enzymes involved in phytoalexin biosynthesis. These phytoalexins play a crucial role in protecting plants against pathogens . Understanding the biosynthetic pathways involving this compound can lead to enhanced crop resilience through metabolic engineering.
Bioengineering for Crop Improvement
The manipulation of the ent-copalyl diphosphate synthase pathway offers opportunities for bioengineering crops to produce higher levels of defensive compounds, including this compound. This approach could lead to crops with improved resistance to pests and diseases, thereby reducing reliance on chemical pesticides .
Biochemical Research
Metabolic Engineering Studies
The successful engineering of metabolic pathways to produce this compound has opened avenues for biochemical research. Studies focusing on the functional characterization of ent-copalyl diphosphate synthases have provided insights into the enzyme mechanisms that facilitate the conversion of geranylgeranyl pyrophosphate to this compound . Such research enhances our understanding of terpenoid biosynthesis and can inform future studies on related compounds.
Summary Table of Applications
Eigenschaften
Molekularformel |
C20H34O |
|---|---|
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m1/s1 |
InChI-Schlüssel |
NERNKRPBSOBEHC-PGHZQYBFSA-N |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Isomerische SMILES |
C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Synonyme |
copalol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















